

Application Notes and Protocols for Aflatoxin B2

Sample Preparation in Peanuts

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Compound of Interest

Compound Name: **Aflatoxin B2**

Cat. No.: **B190438**

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Introduction

Aflatoxins are mycotoxins produced by certain molds (primarily *Aspergillus flavus* and *Aspergillus parasiticus*) that are among the most carcinogenic substances known. **Aflatoxin B2** is a specific type of aflatoxin that can contaminate agricultural commodities such as peanuts, especially in warm and humid conditions. Accurate determination of **aflatoxin B2** levels is crucial for ensuring food safety and for research in toxicology and drug development. This document provides detailed application notes and protocols for the sample preparation of peanuts for **aflatoxin B2** testing, focusing on extraction, cleanup, and derivatization techniques prior to chromatographic analysis.

Core Principles of Sample Preparation

Effective sample preparation for **aflatoxin B2** analysis in a complex matrix like peanuts is essential to isolate the analyte from interfering substances and to concentrate it for sensitive detection. The general workflow involves:

- Sampling and Homogenization: Obtaining a representative sample and reducing its particle size to ensure uniform distribution of the contaminant.
- Extraction: Using a suitable solvent system to efficiently extract aflatoxins from the peanut matrix.

- Cleanup: Removing lipids, pigments, and other co-extracted compounds that can interfere with analysis using techniques such as solid-phase extraction (SPE) or immunoaffinity chromatography (IAC).
- Derivatization (Optional but Recommended for HPLC-FLD): Chemically modifying the aflatoxin molecule to enhance its fluorescence signal, thereby increasing the sensitivity of the detection method.

Quantitative Data Summary

The following tables summarize key quantitative data from various sample preparation and analysis methods for **aflatoxin B2** in peanuts.

Table 1: Recovery Rates of **Aflatoxin B2** in Peanuts Using Different Methods

Method	Spiking Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Matrix Solid- Phase Dispersion (MSPD)	2.5	78 - 86	4 - 7	[1]
Immunoaffinity Column (IAC) & HPLC-FLD	0.5 - 1.0	89 - 95	3.2 - 9.5	[2]
Methanol-Water Extraction & IAC	Not Specified	97.53 - 108.50	Not Specified	
Acetonitrile- Water Extraction & Multifunctional Cleanup	3	94.2 - 107.6	Not Specified	[3]
Modified QuEChERS & UPLC-MS/MS	0.1 - 0.88	71 - 101	< 15	[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for **Aflatoxin B2**

Analytical Method	LOD (ng/g or ppb)	LOQ (ng/g or ppb)	Reference
HPTLC	0.5	2.5	
HPLC-FLD (with IAC)	0.006 µg/kg	0.02 µg/kg	
HPLC-FLD (with IAC, Normal Phase)	Not Specified	0.5	[5]
LC-MS/MS	0.03 - 0.26	0.1 - 0.88	[4]
HPLC-FLD (Acetonitrile-Water Extraction)	0.03	Not Specified	[6]

Experimental Protocols

This section details a widely accepted protocol for the sample preparation of peanuts for **aflatoxin B2** analysis, combining extraction with immunoaffinity column cleanup, followed by pre-column derivatization for HPLC with fluorescence detection (HPLC-FLD). This method is based on principles outlined in AOAC Official Methods.[7][8]

1. Materials and Reagents

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), n-Hexane (ACS grade), Chloroform (ACS grade), Deionized water.
- Reagents: Sodium chloride (NaCl), Celite 545, Anhydrous sodium sulfate (Na₂SO₄), Trifluoroacetic acid (TFA), Phosphate-buffered saline (PBS).
- Columns: Immunoaffinity columns (IAC) specific for aflatoxins (e.g., AflaTest®).[8]
- Equipment: High-speed blender, sonicator, filter paper (Whatman No. 1 or equivalent), glass columns for chromatography, rotary evaporator or nitrogen evaporator, vortex mixer, centrifuge.

2. Sample Homogenization

Proper homogenization is critical for obtaining accurate and reproducible results.

- Grind a representative peanut sample (e.g., 1 kg) using a hammer mill to pass through a No. 14 sieve.
- Split the sample sequentially and regrind a portion (e.g., 1 kg) to pass through a No. 20 sieve.
- Mix the finely ground sample thoroughly before taking a subsample for analysis.

3. Extraction

This protocol describes a common methanol-water extraction method.

- Weigh 50 g of the homogenized peanut sample into a blender jar.
- Add 25 mL of water, 25 g of Celite 545, and 250 mL of chloroform.
- Alternatively, a mixture of methanol and water (e.g., 70:30 or 80:20 v/v) can be used.^{[9][10]} For example, add 125 mL of 70:30 methanol:water and 5 g of NaCl to 25 g of peanut sample.^[10]
- Blend at high speed for 2-3 minutes.
- Filter the mixture through a fluted filter paper.
- Collect the filtrate (the extract).

4. Cleanup using Immunoaffinity Column (IAC)

The IAC contains antibodies that specifically bind to aflatoxins, providing a highly selective cleanup step.^{[11][12]}

- Dilute a portion of the filtered extract with PBS or water. For a methanol-based extract, a typical dilution is 1 part extract to 2 parts PBS.
- Allow the immunoaffinity column to reach room temperature.
- Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second). The aflatoxins will bind to the antibodies in the column.

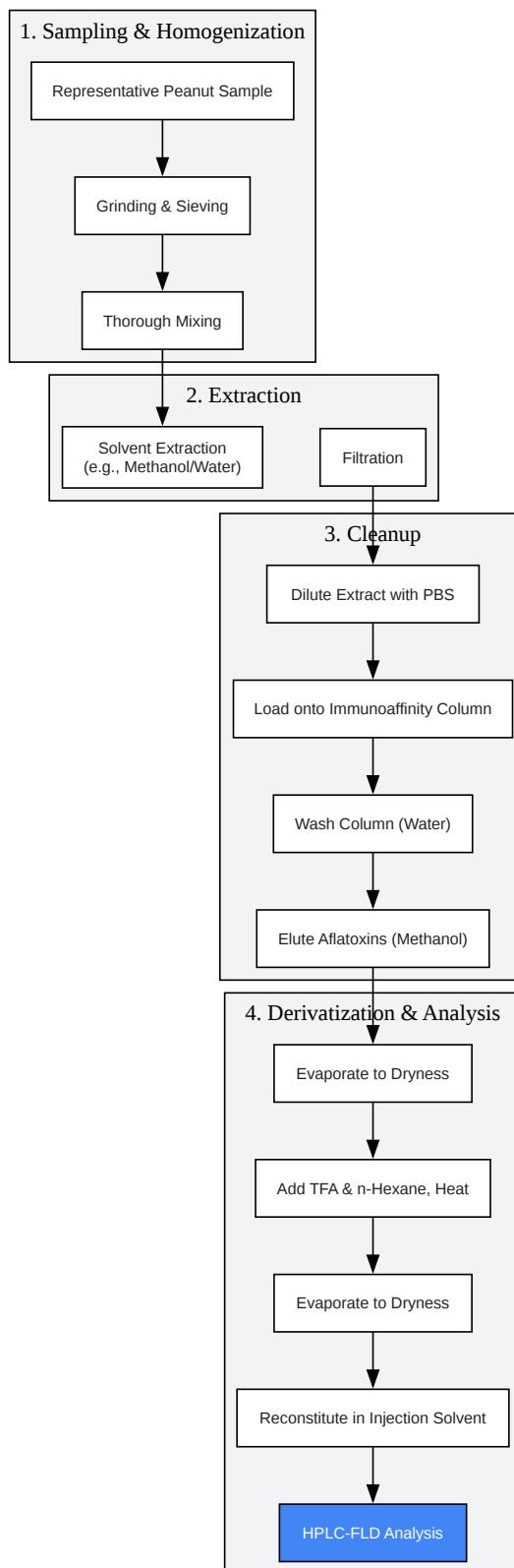
- Wash the column with a specified volume of water (e.g., 2 x 10 mL) to remove unbound impurities.
- Elute the aflatoxins from the column by slowly passing a small volume of methanol (e.g., 1.5 mL) through the column and collecting the eluate. This breaks the antibody-aflatoxin bond.

5. Derivatization (Pre-column with Trifluoroacetic Acid)

Derivatization is often necessary to enhance the fluorescence of aflatoxin B1 and G1, but also improves the overall sensitivity for B2 and G2 in many HPLC-FLD systems.[\[13\]](#)[\[14\]](#)

- Evaporate the eluate from the IAC to dryness under a gentle stream of nitrogen.
- Add 200 μ L of n-hexane and 50 μ L of trifluoroacetic acid (TFA) to the dried residue.
- Cap the vial and vortex for 30 seconds.
- Heat the mixture at 40-65°C for 10-15 minutes.[\[14\]](#)[\[15\]](#)
- Evaporate the contents to dryness again under nitrogen.
- Reconstitute the residue in a known volume (e.g., 1 mL) of injection solvent (e.g., water:acetonitrile:methanol, 60:20:20 v/v).[\[3\]](#)
- The sample is now ready for injection into the HPLC-FLD system.

Visualizations



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Caption: Experimental workflow for **Aflatoxin B2** sample preparation in peanuts.

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